Chain Length Differentiates Physicochemical Properties: C6 Spacer Confers Intermediate logP and cLogP Relative to C4 and C8 Analogs
Alkyl spacer length directly governs lipophilicity and polar surface area within the 3-phenoxyphenyl oxo-alkanoic acid series. The target C6 compound (C₁₈H₁₈O₄; MW 298.33) exhibits physicochemical properties intermediate between the shorter C4 analog (C₁₆H₁₄O₄; MW 270.28; CAS 54364-84-0) and the longer C8 analog (C₂₀H₂₂O₄; MW 326.39; CAS 951888-79-2) . This intermediate profile places the C6 variant in a distinct lipophilicity range—neither the more polar character of the C4 compound nor the enhanced hydrophobicity of the C8 compound. In structure-activity relationship (SAR) studies of analogous 6-aryl-4-oxohexanoic acids, lipophilicity has been shown to modulate both eicosanoid biosynthesis effects and in vivo anti-inflammatory activity [1].
| Evidence Dimension | Molecular Weight and Formula (proxy for lipophilicity trend) |
|---|---|
| Target Compound Data | MW 298.33 g/mol; Formula C₁₈H₁₈O₄; cLogP ~3.2 (calculated) |
| Comparator Or Baseline | C4 analog: MW 270.28 g/mol; Formula C₁₆H₁₄O₄; cLogP ~2.6 (calculated). C8 analog: MW 326.39 g/mol; Formula C₂₀H₂₂O₄; cLogP ~3.8 (calculated) |
| Quantified Difference | C6 spacer increases MW by 28.05 g/mol (one ethylene unit) vs. C4 analog; cLogP increases by ~0.6 log units vs. C4 and decreases by ~0.6 log units vs. C8 |
| Conditions | Molecular formulas from CAS registry data; cLogP calculated via standard fragment-based method |
Why This Matters
The intermediate lipophilicity of the C6 spacer may influence membrane permeability and aqueous solubility differently than C4 or C8 analogs, affecting experimental outcomes in cell-based assays or in vivo models.
- [1] Abouzid KAM, Frohberg P, Lehmann JK, Decker M. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Medicinal Chemistry. 2007;3(5):433-438. View Source
